Technical Guide: Synthesis of (Piperidin-4-ylmethyl)boronic Acid
Technical Guide: Synthesis of (Piperidin-4-ylmethyl)boronic Acid
This guide details the synthesis of (Piperidin-4-ylmethyl)boronic acid (and its N-Boc protected pinacol ester precursor), a critical motif in the design of protease inhibitors (e.g., serine protease inhibitors) and peptidomimetics.
The synthesis focuses on the N-Boc protected intermediate to ensure compatibility with downstream cross-coupling or peptide coupling reactions. Two authoritative routes are presented:
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Hydroboration of N-Boc-4-methylenepiperidine (High Atom Economy).
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Miyaura Borylation of N-Boc-4-(bromomethyl)piperidine (Modular).
Executive Summary
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Target Molecule: (Piperidin-4-ylmethyl)boronic acid (as HCl salt or N-Boc pinacol ester).
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CAS Registry: 148868-06-8 (Free acid/HCl), 850567-46-3 (N-Boc Pinacol Ester).
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Core Application: Suzuki-Miyaura cross-coupling, warhead installation in covalent inhibitors.
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Key Challenge: Protodeboronation of primary alkyl boronic acids and stability of the free amine.
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Solution: Synthesis and isolation of the pinacol ester protected intermediate, followed by controlled hydrolysis only when necessary.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the C(sp3)-B bond. The most reliable precursors are the exocyclic alkene (via hydroboration) or the primary alkyl halide (via metal-catalyzed borylation).
Caption: Retrosynthetic tree illustrating the two primary disconnections to the stable pinacol ester intermediate.
Route A: Hydroboration of N-Boc-4-methylenepiperidine (Recommended)
This route is preferred for its high atom economy and the avoidance of transition metal scavengers required in halide borylation.
Mechanism & Rationale
Hydroboration of the exocyclic alkene proceeds with anti-Markovnikov selectivity , placing the boron atom on the less hindered primary carbon.[1][2] While uncatalyzed hydroboration with 9-BBN is possible, the use of Iridium-catalyzed hydroboration with pinacolborane (HBPin) or a two-step hydroboration (
Experimental Protocol
Step 1: Wittig Olefination
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Reagents: Methyltriphenylphosphonium bromide (
, 1.2 eq), Potassium tert-butoxide ( , 1.2 eq), N-Boc-4-piperidone (1.0 eq). -
Solvent: Anhydrous THF.
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Procedure:
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Suspend
in THF at 0°C. Add portion-wise to generate the ylide (bright yellow). Stir for 1h. -
Add N-Boc-4-piperidone solution dropwise.[3]
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Warm to RT and stir for 12h.
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Workup: Quench with sat.
, extract with hexanes/EtOAc (removes more effectively than pure EtOAc). -
Yield: ~85-90% of N-Boc-4-methylenepiperidine .
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Step 2: Hydroboration / Pinacol Protection
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Reagents: N-Boc-4-methylenepiperidine (1.0 eq), Borane-THF complex (
, 1.0 M, 1.1 eq), Pinacol (1.2 eq). -
Solvent: Anhydrous THF.
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Procedure:
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Cool alkene solution in THF to 0°C.
-
Add
dropwise. Stir at 0°C for 2h (formation of trialkylborane). -
Critical Step: Carefully add solid Pinacol (or solution in THF).
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Stir at RT for 12h to effect transesterification (evolution of
gas). -
Workup: Concentrate in vacuo. Dissolve residue in
, wash with water and brine. -
Purification: Flash chromatography (Hexanes/EtOAc).
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Yield: ~75-80% of N-Boc-4-(pinacolboratomethyl)piperidine .
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Caption: Workflow for the two-step, one-pot hydroboration-esterification.
Route B: Copper-Catalyzed Borylation of Alkyl Halides
This route is ideal if the bromomethyl precursor is already available. It utilizes a copper-catalyzed substitution which avoids the harsh conditions of lithiation.
Mechanism
Unlike Pd-catalyzed Miyaura borylation (difficult for
Experimental Protocol
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Reagents: N-Boc-4-(bromomethyl)piperidine (1.0 eq), Bis(pinacolato)diboron (
, 1.2 eq), CuI (10 mol%), (20 mol%), LiOMe (1.5 eq). -
Solvent: DMF or Acetonitrile.
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Procedure:
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In a glovebox or under strict
, combine CuI, , and . -
Add LiOMe (base activator) and the alkyl bromide.
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Stir at 40-60°C for 16h.
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Workup: Dilute with EtOAc, wash extensively with water (to remove DMF). Filter through Celite to remove Cu salts.
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Yield: ~65-75%.
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Deprotection & Isolation (Free Boronic Acid)
The pinacol ester is often stable enough for coupling. If the free acid is required (e.g., for protease inhibition assays), hydrolysis is needed.
Protocol:
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Dissolve the pinacol ester in Acetone/
(1:1). -
Add
(3.0 eq) and (1.0 eq). Stir for 24h. -
Acidic Deprotection (Global): Alternatively, treat with 4M HCl in Dioxane.[4] This removes the Boc group and hydrolyzes the pinacol ester (though pinacol esters are resistant to acid, the equilibrium shifts in aqueous acid).
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Product Form: Often isolated as the Trifluoroborate salt (
treatment) for enhanced stability if the free acid is unstable.
Analytical Data Summary
| Parameter | N-Boc-4-methylenepiperidine | N-Boc-4-(pinacolboratomethyl)piperidine |
| Appearance | Colorless Oil | White/Off-white Solid |
| 1H NMR (CDCl3) | ||
| 11B NMR | N/A | |
| Stability | Oxidizes slowly in air | Stable at RT; Hydrolyzes in acidic water |
References
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Hydroboration of Exocyclic Alkenes: Brown, H. C.; Bhat, N. G. Journal of Organic Chemistry1978 , 43, 2913. Link
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Copper-Catalyzed Alkyl Halide Borylation: Ito, H.; Kubota, K. Organic Letters2012 , 14, 890. Link
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Synthesis of N-Boc-4-methylenepiperidine: Organic Syntheses2011 , 88, 207. Link
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Deprotection of Pinacol Boronates: Yuen, A. K. L.; Hutton, C. A. Tetrahedron Letters2005 , 46, 7899. Link
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Preparation of Trifluoroborates: Molander, G. A.; Ellis, N. Accounts of Chemical Research2007 , 40, 275. Link
